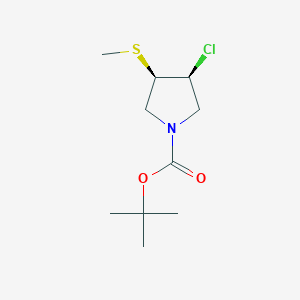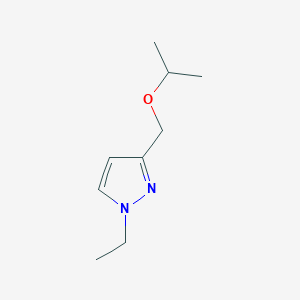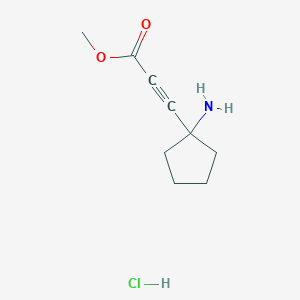
N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic amide derivatives often involves N-acylation reactions, as seen in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-aminothiophene-3-carbonitrile reacts with activated 2-(thiophen-2-yl)acetic acid . Similarly, the synthesis of complex heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves reactions like dipolar cyclization and dinucleophilic-bielectrophilic attack . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography . The stability and charge distribution within these molecules can be analyzed using computational methods like density functional theory (DFT) and natural bond orbital (NBO) analysis . These techniques would likely be applicable in analyzing the molecular structure of "N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide".
Chemical Reactions Analysis
The reactivity of similar compounds has been studied using Fukui function analysis and electrophilicity-based charge transfer methods . These studies help in understanding the interactions between the compounds and biological targets like DNA bases. For instance, the compound N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide shows electrophilic nature, with charge transfer occurring from the molecule to DNA bases . Such analyses would be relevant for the compound to predict its reactivity and potential biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their crystal packing, intermolecular interactions, and thermodynamic properties, can be characterized using various spectroscopic and computational methods . The Hirshfeld surface analysis provides insight into the nature of intermolecular contacts . The thermodynamic properties can be calculated to understand the stability and reactivity at different temperatures . These analyses would be essential for a comprehensive understanding of the physical and chemical properties of "N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide".
Case Studies
While the provided papers do not include case studies on the specific compound, they do report on the biological evaluation of similar compounds. For example, the antimicrobial and antioxidant activities of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide were investigated, showing significant properties . Additionally, various heterocyclic derivatives synthesized from a related precursor exhibited high antiproliferative activity against different human cancer cell lines . These findings suggest that the compound may also possess interesting biological activities worth investigating in case studies.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Research into related compounds has shown significant potential for anti-inflammatory applications. For example, a study on novel derivatives demonstrated notable anti-inflammatory activity, highlighting the potential for such compounds in treating inflammation-related conditions (K. Sunder, Jayapal Maleraju, 2013).
Antimicrobial Applications
The antimicrobial evaluation of novel heterocyclic compounds incorporating sulfamoyl moiety indicates their promising use as antimicrobial agents (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014). Such studies suggest that N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide could be explored for its potential antimicrobial properties.
Anticancer Applications
Investigations into similar compounds have also revealed anticancer activities. A novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from related precursors showed high inhibitory effects on various human cancer cell lines, indicating the potential of such compounds in cancer therapy (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2010).
Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity, suggesting that similar compounds, including N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, could be investigated for their potential antioxidant properties (K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. El Abbes Faouzi, N. N. Adarsh, Y. Garcia, 2019).
Propiedades
IUPAC Name |
N-cyclopentyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c1-12-6-7-14(10-15(12)19)22-9-8-20-17(18(22)24)25-11-16(23)21-13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTRQMWKHXBVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3CCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2528540.png)
![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)
![N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528542.png)
![5-chloro-N-({2-[(2-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2528543.png)
![N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2528549.png)
![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)

![{4-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)




![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)